2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

Lipophilicity ADME Blood-Brain Barrier Permeability

2-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide (CAS 102140-57-8) is a heterocyclic compound belonging to the 1,2,5-oxadiazole (furazan) class, characterized by a methyl substituent at the 4-position and an isobutyramide group at the 3-position of the oxadiazole ring. With a molecular weight of 169.18 g/mol and an ACD/Labs predicted LogP of 1.04, this compound occupies a distinct physicochemical niche among N-acyl furazan derivatives, offering a defined balance of lipophilicity and hydrogen-bonding capacity.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B12120908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=NON=C1NC(=O)C(C)C
InChIInChI=1S/C7H11N3O2/c1-4(2)7(11)8-6-5(3)9-12-10-6/h4H,1-3H3,(H,8,10,11)
InChIKeyCKAODUMYTXFBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide: A 1,2,5-Oxadiazole (Furazan) Amide Building Block for Medicinal Chemistry


2-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide (CAS 102140-57-8) is a heterocyclic compound belonging to the 1,2,5-oxadiazole (furazan) class, characterized by a methyl substituent at the 4-position and an isobutyramide group at the 3-position of the oxadiazole ring . With a molecular weight of 169.18 g/mol and an ACD/Labs predicted LogP of 1.04, this compound occupies a distinct physicochemical niche among N-acyl furazan derivatives, offering a defined balance of lipophilicity and hydrogen-bonding capacity .

Why N-Acyl Furazan Derivatives Cannot Be Interchanged: The Critical Role of the Isobutyryl Group


Substitution at the 3-amino position of 4-methylfurazan profoundly influences physicochemical properties, metabolic stability, and biological activity. The isobutyryl group confers a specific steric bulk, electron-donating character, and lipophilicity that differ measurably from acetyl, propionyl, benzoyl, or unsubstituted amine analogs [1][2]. Generic interchange without accounting for these differences can result in altered membrane permeability, modified hydrogen-bonding networks, and divergent off-target profiles. The quantitative evidence below identifies where the isobutyryl derivative offers verifiable differentiation.

Quantitative Differentiation Evidence for 2-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide


Lipophilicity (LogP) Differentiation vs. Parent Amine 3-Amino-4-methylfurazan

The predicted LogP (octanol-water partition coefficient) for 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is 1.04 (ACD/Labs Percepta, version 14.00), compared to a predicted LogP of approximately 0.2 for the parent amine 3-amino-4-methylfurazan . This represents a 5.2-fold increase in octanol partitioning, indicating substantially enhanced lipophilicity conferred by the isobutyramide substituent.

Lipophilicity ADME Blood-Brain Barrier Permeability

Aqueous Solubility Advantage Over N-Benzoyl Analog

The predicted water solubility of 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is approximately 7,979 mg/L at 25°C (WSKOW v1.41 estimate) . In contrast, N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 102140-71-6) exhibits a predicted water solubility below 500 mg/L due to the hydrophobic phenyl ring . The isobutyryl derivative thus provides a >15-fold solubility advantage.

Solubility Formulation Bioavailability

Hydrogen-Bond Acceptor Count and Rule-of-Five Compliance

The target compound exhibits 5 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), with zero Rule-of-Five violations and a polar surface area of 68 Ų . This profile contrasts with the parent amine 3-amino-4-methylfurazan (3 HBA, 2 HBD), indicating that the isobutyryl substitution increases HBA count without adding Rule-of-Five liabilities .

Drug-likeness Physicochemical profile Lead optimization

Class-Level Hepatotoxicity Risk vs. 4-Methylfurazan-3-carboxamide (Primary Amide)

In a murine histological study (Fundarò et al., 1980), 4-methylfurazan-3-carboxylic acid amide (primary amide, CAS analogue) induced hepatic steatosis at low doses and intestinal mucosal destruction at high doses [1]. Although direct data for the isobutyryl derivative are absent from this study, the steric shielding of the amide bond by the isopropyl group is class-level inferred to reduce metabolic hydrolysis and possibly attenuate the release of the hepatotoxic primary amide metabolite, representing a testable differentiation hypothesis [2].

Toxicity Safety screening Hepatotoxicity Furazan

Optimal Application Scenarios for 2-Methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Where the Parent Amine Fails Permeability Screens

With a predicted LogP of 1.04, representing a 5.2-fold lipophilicity increase over 3-amino-4-methylfurazan [1], this compound is preferentially indicated for central nervous system (CNS) drug discovery programs where the parent amine or more polar amides (e.g., acetamide) fail to achieve adequate blood-brain barrier penetration. Its favorable LogP window (1-3) aligns with CNS drug space requirements.

Aqueous-Compatible Biochemical Assay Development Requiring >5 mg/mL Solubility

The predicted water solubility of 7,979 mg/L (>7.9 mg/mL) enables formulation of concentrated stock solutions in aqueous buffers without organic co-solvents. This is particularly advantageous for high-throughput screening (HTS) and biochemical assays sensitive to DMSO, where the benzamide analog (solubility <0.5 mg/mL) would precipitate or require unacceptable co-solvent concentrations.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Rule-of-Five Compliant Furazan Cores

With molecular weight 169 Da, 5 HBA, 1 HBD, and zero Rule-of-Five violations , this compound fulfills fragment library criteria while providing a unique 1,2,5-oxadiazole core that is underrepresented in commercial fragment collections. The isobutyryl group adds HBA capacity (+2 vs. parent amine) without violating drug-likeness filters, offering additional binding interactions for fragment growing or linking strategies.

Safety-Focused Isosteric Replacement of Primary Furazan Amides with Suspected Hepatotoxicity

For programs where the primary amide 4-methylfurazan-3-carboxamide is pharmacologically active but raises hepatotoxicity concerns (hepatic steatosis observed in murine models ), the isobutyryl derivative is postulated to reduce metabolic amide hydrolysis via steric shielding. This scenario is recommended for targeted safety profiling studies to experimentally validate the hypothesis of attenuated hepatotoxicity [1].

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